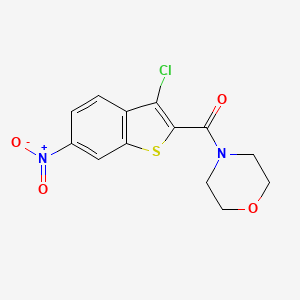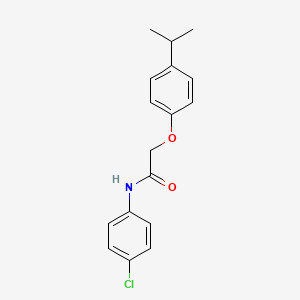![molecular formula C20H25N5 B5552591 2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)
2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline is a useful research compound. Its molecular formula is C20H25N5 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.21099582 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GABAA Receptor Affinity and Potential Anxiolytic Activity
Studies have focused on the affinity of imidazoquinoxaline derivatives for the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These compounds have been shown to range in efficacy from inverse agonists to full agonists. Their potential for anticonvulsant and possibly anxiolytic activity has been demonstrated through their effectiveness in antagonizing metrazole-induced seizures and lowering cGMP levels after applied stress. Some analogues also exhibited activity in animal models of anxiety, suggesting their utility in exploring treatments for anxiety-related disorders (Jacobsen et al., 1999).
Synthetic Approaches and Chemical Properties
Research has been conducted on the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives through I2-mediated direct sp3 C–H amination reactions. This method is noteworthy for its operational simplicity, scalability, and high yields, highlighting the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Chen et al., 2020).
Anticancer Potential
Quinoxaline derivatives have been studied for their anticancer potential. For example, quinoxaline-1,3,4-oxadiazole hybrids have been assessed for their anticancer potential on human leukemia cells, demonstrating significant inhibition of cell proliferation. These findings indicate the potential of quinoxaline derivatives as proapoptotic anticancer agents, with the ability to inhibit Bcl-2 expression, a protein known to prevent apoptosis in cancer cells (Ono et al., 2020).
Sensing Applications
Quinoxaline derivatives have also been explored for their unique sensing capabilities, particularly for anions like pyrophosphate and acetate. This application is based on their ability to exhibit charge-transfer fluorescent responses, which could be useful in developing new sensing technologies for biological and environmental monitoring (Singh et al., 2007).
将来の方向性
The future directions for research on “2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs.
特性
IUPAC Name |
2-[4-(1-butylimidazol-2-yl)piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5/c1-2-3-11-25-14-10-21-20(25)16-8-12-24(13-9-16)19-15-22-17-6-4-5-7-18(17)23-19/h4-7,10,14-16H,2-3,8-9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPMYCDBLKCZIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CN=C1C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![1-[(7-Methylnaphthalen-2-yl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![[4-(difluoromethoxy)phenyl]-[(3R,4R)-3-(hydroxymethyl)-4-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B5552558.png)
![2-{[5-(3-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5552578.png)

![{4-METHYL-5-[(2-MORPHOLINOETHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL PHENYL ETHER](/img/structure/B5552597.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5552611.png)
![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)
![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)
